4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde
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Overview
Description
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy, fluoro, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with a methylthiolating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluoro and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro and methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar in structure but lacks the benzyloxy and fluoro groups.
4-(Benzyloxy)benzaldehyde: Lacks the fluoro and methylthio groups.
3-Fluoro-4-(methylthio)benzaldehyde: Similar but lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzaldehyde is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of the benzyloxy group can enhance its solubility and stability, while the fluoro and methylthio groups can modulate its electronic properties and reactivity.
Properties
Molecular Formula |
C15H13FO2S |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2S/c1-19-15-12(9-17)7-8-13(14(15)16)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
IODIIRTURJDUMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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